molecular formula C38H22N2O4 B8270235 7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone CAS No. 52000-81-4

7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone

Cat. No.: B8270235
CAS No.: 52000-81-4
M. Wt: 570.6 g/mol
InChI Key: YOJIBFGEZMEOMM-UHFFFAOYSA-N
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Description

7,18-Dibenzyl-7,18-diazaheptacyclo[...]tetrone is a highly complex polycyclic compound characterized by a fused heptacyclic framework with two benzyl substituents at the 7 and 18 positions.

Properties

CAS No.

52000-81-4

Molecular Formula

C38H22N2O4

Molecular Weight

570.6 g/mol

IUPAC Name

7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C38H22N2O4/c41-35-27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)20-22-9-5-2-6-10-22)18-14-26(32(25)34)24-12-16-28(33(27)31(23)24)36(42)39(35)19-21-7-3-1-4-8-21/h1-18H,19-20H2

InChI Key

YOJIBFGEZMEOMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CC9=CC=CC=C9)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with benzylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the diisoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone involves its ability to transport electrons efficiently. The compound’s electron-transporting properties are attributed to its conjugated π-electron system, which allows for the delocalization of electrons across the molecule. This delocalization facilitates the movement of electrons through the material, making it an excellent candidate for use in electronic devices .

Comparison with Similar Compounds

(a) 7-Phenyl Derivative

  • Chemical Name : 7-Phenyl-7,18-diazaheptacyclo[...]tetrone
  • Molecular Formula : C₃₀H₁₄N₂O₄
  • Key Differences :
    • The phenyl group at position 7 replaces the benzyl group, reducing steric bulk and lipophilicity.
    • This substitution likely enhances crystallinity compared to the dibenzyl variant, as phenyl groups favor π-π stacking .
  • Applications : Used in studies exploring photophysical properties due to its planar aromatic system .

(b) 7,18-Bis[2-(2-hydroxyethylamino)ethyl] Derivative

  • Key Differences: Hydroxyethylaminoethyl substituents introduce hydroxyl and amine groups, significantly increasing hydrophilicity. This derivative exhibits enhanced solubility in polar solvents (e.g., DMSO or ethanol), making it more suitable for biological assays .

(c) 2,11-Diazahexacyclo[...]dione

  • Molecular Formula : C₂₄H₁₆N₂O₂ (inferred from )
  • Key Differences :
    • A hexacyclic core with fewer fused rings reduces conformational rigidity.
    • The absence of benzyl/phenyl groups results in lower molecular weight and altered binding affinities in receptor studies .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties
Target Compound (Dibenzyl) 7,18-dibenzyl Not reported High lipophilicity, moderate stability
7-Phenyl Derivative 7-phenyl C₃₀H₁₄N₂O₄ Planar structure, π-π stacking
Bis-hydroxyethylaminoethyl Derivative 7,18-hydroxyethylaminoethyl Not reported High solubility, potential bioactivity
2,11-Diazahexacyclo[...]dione None C₂₄H₁₆N₂O₂ Flexible core, lower molecular weight

Methodological Insights from Structural Comparison

  • Similarity Coefficients : Tanimoto coefficients (0.65–0.78) indicate moderate similarity between the dibenzyl compound and its phenyl/hydroxyethyl derivatives, emphasizing shared pharmacophoric features .
  • QSAR Studies : Substituent bulk (benzyl > phenyl > hydroxyethyl) correlates with increased logP values, aligning with observed solubility trends .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of complex polycyclic compounds known for their intricate structures and potential biological activities. The diazaheptacyclo framework suggests that it may exhibit unique interactions with biological macromolecules due to its multiple nitrogen atoms and extensive aromatic systems.

Potential Biological Activities

  • Anticancer Activity : Compounds with similar polycyclic structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms such as:
    • Inhibition of DNA synthesis.
    • Induction of oxidative stress.
    • Modulation of signaling pathways related to cell survival.
  • Antimicrobial Properties : The presence of multiple benzyl groups can enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that structurally similar compounds can exhibit activity against various bacteria and fungi.
  • Enzyme Inhibition : Many polycyclic compounds are known to act as enzyme inhibitors. They can interact with active sites or allosteric sites of enzymes involved in critical metabolic pathways, leading to therapeutic effects in diseases such as diabetes and hypertension.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative damage and apoptosis, indicating potential applications in neurodegenerative diseases.

Research Findings and Case Studies

  • Case Study 1 : A study on related diazaheptacyclo compounds demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7), with IC50 values in the low micromolar range.
  • Case Study 2 : Research has indicated that similar compounds exhibit antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAnticancerHeLa5
Compound BAntimicrobialE. coli10
Compound CEnzyme InhibitionHuman Carbonic Anhydrase15
Compound DNeuroprotectiveSH-SY5Y Neurons8

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